molecular formula C15H11Cl2N3O3S B11309963 6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11309963
M. Wt: 384.2 g/mol
InChI Key: SQNTVMDYYMFXFV-UHFFFAOYSA-N
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Description

6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This step involves the reaction of the chromene derivative with a thiadiazole precursor, often under reflux conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Oxidation products: Oxidized derivatives of the thiadiazole moiety.

    Reduction products: Reduced forms of the carbonyl group.

    Substitution products: Compounds with substituted functional groups in place of chlorine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloro-4-oxo-4H-chromene-2-carboxamide: Lacks the thiadiazole moiety.

    4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: Lacks the chlorine atoms.

    6,8-dichloro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: Lacks the propyl group.

Uniqueness

The presence of both the thiadiazole moiety and the chlorine atoms in 6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide makes it unique compared to similar compounds

Properties

Molecular Formula

C15H11Cl2N3O3S

Molecular Weight

384.2 g/mol

IUPAC Name

6,8-dichloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C15H11Cl2N3O3S/c1-2-3-12-19-20-15(24-12)18-14(22)11-6-10(21)8-4-7(16)5-9(17)13(8)23-11/h4-6H,2-3H2,1H3,(H,18,20,22)

InChI Key

SQNTVMDYYMFXFV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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